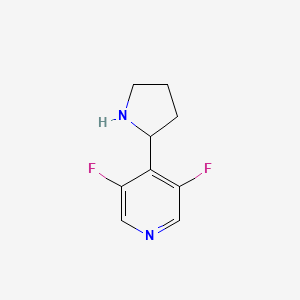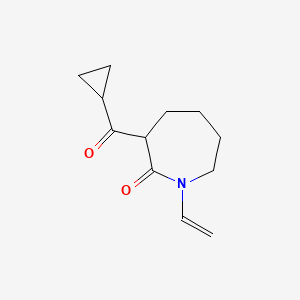
Cyclopentyl (chloro(phenoxy)phosphoryl)-L-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl (chloro(phenoxy)phosphoryl)-L-alaninate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a chloro(phenoxy)phosphoryl moiety, and an L-alaninate group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl (chloro(phenoxy)phosphoryl)-L-alaninate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of cyclopentyl chloride with phenoxyphosphoryl chloride in the presence of a base such as triethylamine. This reaction forms cyclopentyl (phenoxy)phosphoryl chloride, which is then reacted with L-alanine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentyl (chloro(phenoxy)phosphoryl)-L-alaninate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopentyl (phenoxyphosphoryl)alaninate with an oxidized functional group.
Reduction: Formation of cyclopentyl (phenoxyphosphoryl)alaninate with a reduced functional group.
Substitution: Formation of cyclopentyl (phenoxyphosphoryl)alaninate with a substituted nucleophile.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl (chloro(phenoxy)phosphoryl)-L-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Cyclopentyl (chloro(phenoxy)phosphoryl)-L-alaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phosphoryl group plays a crucial role in these interactions, as it can form hydrogen bonds and electrostatic interactions with target molecules. Additionally, the cyclopentyl and phenoxy groups contribute to the compound’s overall stability and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Cyclopentyl (chloro(phenoxy)phosphoryl)-L-alaninate can be compared with other similar compounds, such as:
Cyclopentyl (phenoxy)phosphoryl-L-alaninate: Lacks the chloro group, resulting in different reactivity and biological activity.
Cyclopentyl (chloro(phenoxy)phosphoryl)-L-valinate: Contains a valine group instead of alanine, leading to variations in its chemical and biological properties.
Cyclopentyl (chloro(phenoxy)phosphoryl)-D-alaninate: The D-alanine isomer, which may exhibit different stereochemical interactions and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C14H19ClNO4P |
|---|---|
Molekulargewicht |
331.73 g/mol |
IUPAC-Name |
cyclopentyl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate |
InChI |
InChI=1S/C14H19ClNO4P/c1-11(14(17)19-12-7-5-6-8-12)16-21(15,18)20-13-9-3-2-4-10-13/h2-4,9-12H,5-8H2,1H3,(H,16,18)/t11-,21?/m0/s1 |
InChI-Schlüssel |
NTKDZNYNAQCLAZ-QHIQZGGMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC1CCCC1)NP(=O)(OC2=CC=CC=C2)Cl |
Kanonische SMILES |
CC(C(=O)OC1CCCC1)NP(=O)(OC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15234808.png)


![5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234822.png)







![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)


